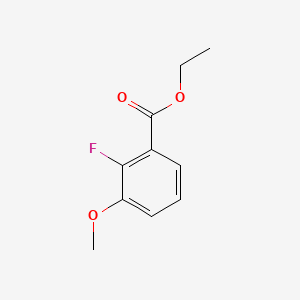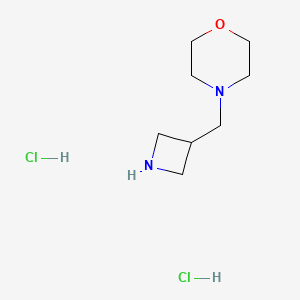![molecular formula C7H8ClN3 B572937 1H-吡咯并[3,2-b]吡啶-3-胺二盐酸盐 CAS No. 1257535-39-9](/img/structure/B572937.png)
1H-吡咯并[3,2-b]吡啶-3-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which consists of a pyrrolo[3,2-b]pyridine core with an amine group at the 3-position and two hydrochloride groups.
科学研究应用
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
生化分析
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis . For instance, a compound similar to 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride significantly inhibited the migration and invasion of 4T1 cells . Therefore, it’s plausible that 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFR1, 2, and 3 , it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
准备方法
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable reagent.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
Pyrrolo[3,4-b]quinolin-1-one Derivatives: These compounds have a quinoline core and are known for their biological activities.
Pyridine Derivatives: These compounds have a simpler structure but can exhibit similar chemical reactivity and biological activities.
The uniqueness of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity.
属性
CAS 编号 |
1257535-39-9 |
|---|---|
分子式 |
C7H8ClN3 |
分子量 |
169.61 g/mol |
IUPAC 名称 |
1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,8H2;1H |
InChI 键 |
PAAWLVLYSKAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |
规范 SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)
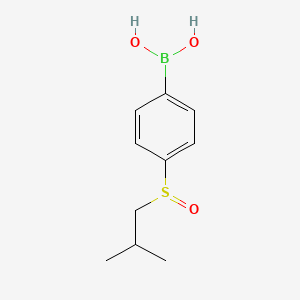
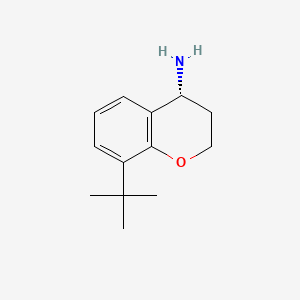
![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)
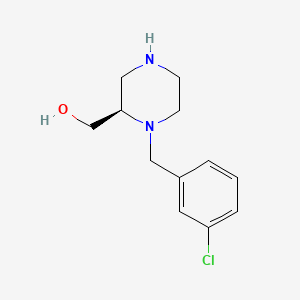
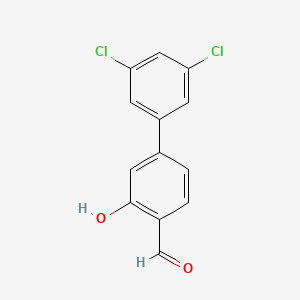
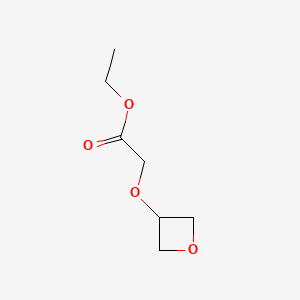
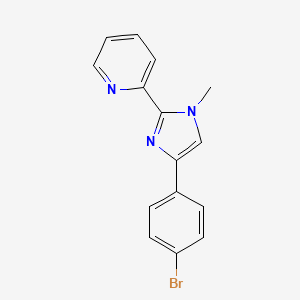
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
